Acetylacetonatobis(ethylene) rhodium(I)
Description
Acetylacetonatobis(ethylene)rhodium(I) (CAS: 12082-47-2) is a mononuclear rhodium(I) complex with the formula Rh(acac)(C₂H₄)₂, where "acac" denotes the acetylacetonate (2,4-pentanedionato) ligand. Key properties include:
- Molecular weight: 258.12–259.13 g/mol (discrepancies arise from measurement methods or source variations) .
- Appearance: Orange crystalline solid, air-sensitive .
- Solubility: Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) but insoluble in water .
- Applications: Precursor for synthesizing mononuclear Rh complexes and catalyst for asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones .
Its structure features a square-planar geometry with two labile ethylene ligands, making it reactive in ligand substitution reactions. EXAFS data confirm mononuclear Rh centers with Rh–O coordination numbers of ~2.2 .
Properties
Molecular Formula |
C11H26O2Rh |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
carbanide;ethene;pentane-2,4-diol;rhodium(2+) |
InChI |
InChI=1S/C5H12O2.2C2H4.2CH3.Rh/c1-4(6)3-5(2)7;2*1-2;;;/h4-7H,3H2,1-2H3;2*1-2H2;2*1H3;/q;;;2*-1;+2 |
InChI Key |
JUWPFDYCIHZXCZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(CC(C)O)O.C=C.C=C.[Rh+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene) rhodium(I) is typically synthesized through the reaction of rhodium chloride with acetylacetone and ethylene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of acetylacetonatobis(ethylene) rhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylacetonatobis(ethylene) rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Acetylacetonatobis(ethylene) rhodium(I) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of acetylacetonatobis(ethylene) rhodium(I) involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ethylene and acetylacetonate ligands stabilize the rhodium center and influence its reactivity .
Comparison with Similar Compounds
Acetylacetonatobis(cyclooctene)rhodium(I) (CAS: 34767-55-0)
- Formula : Rh(acac)(C₈H₁₄)₂
- Molecular weight : 422.41 g/mol .
- Ligands : Bulky cyclooctene ligands instead of ethylene.
- Properties : Yellow powder, air-sensitive (stored at 2–4°C), higher molecular weight due to larger ligands .
- Applications : Used in hydrogenation and catalytic cycles requiring steric hindrance .
Key Differences :
Acetylacetonatodicarbonylrhodium(I) (CAS: 14874-82-9)
Key Differences :
Chlorobis(ethylene)rhodium(I) Dimer
Key Differences :
- Dimeric structure introduces Rh–Rh interactions absent in mononuclear acetylacetonato complexes .
- Chloride ligands enable bridging reactions, expanding utility in cluster synthesis .
Structural and Catalytic Comparisons
Ligand Effects on Reactivity
- Ethylene complexes balance reactivity and stability, ideal for asymmetric catalysis.
- CO complexes excel in electron-deficient environments (e.g., hydroformylation).
Thermal and Air Stability
| Compound | Melting Point (°C) | Air Sensitivity | Storage Conditions |
|---|---|---|---|
| Rh(acac)(C₂H₄)₂ | 141–142 | High | 2–8°C |
| Rh(acac)(C₈H₁₄)₂ | 138–140 | High | 2–4°C |
| Rh(acac)(CO)₂ | N/A | Low | Room temperature |
- Ethylene and cyclooctene complexes require cold storage due to ligand lability.
- CO and chloride-bridged dimers exhibit greater stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Acetylacetonatobis(ethylene)rhodium(I), and what reaction conditions are critical for reproducibility?
- Methodological Answer : The synthesis typically involves reacting rhodium chloride with ethylene in the presence of a base (e.g., NaHCO₃), followed by ligand substitution with acetylacetonate. Key conditions include inert atmosphere (N₂/Ar), controlled temperatures (25–60°C), and stoichiometric ratios of ethylene to rhodium precursors. Trace oxygen must be excluded to prevent oxidation to Rh(III) species. Post-synthesis purification via recrystallization in chloroform/ether mixtures is recommended .
Q. How should Acetylacetonatobis(ethylene)rhodium(I) be stored to ensure stability during experiments?
- Methodological Answer : The compound is air-sensitive and must be stored under inert gas (argon) at –20°C in airtight, light-resistant containers. Solubility in chloroform or ether allows preparation of stock solutions, which should be freshly prepared to avoid ligand dissociation. Prolonged exposure to moisture or oxygen leads to decomposition, evidenced by color changes (orange to brown) .
Q. What spectroscopic and crystallographic techniques are used to characterize this complex?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ confirm ethylene ligand coordination (δ 1.8–2.2 ppm for ethylene protons) and acetylacetonate resonance splitting.
- IR : Peaks at 1520 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (Rh–O) validate ligand bonding.
- XRD : Single-crystal X-ray diffraction resolves the square-planar geometry and Rh–ethylene bond lengths (1.8–2.0 Å) .
Advanced Research Questions
Q. How do ligand substitution reactions modulate the catalytic activity of Acetylacetonatobis(ethylene)rhodium(I) in asymmetric arylation?
- Methodological Answer : The labile ethylene ligands enable substitution with chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs), altering steric/electronic properties. Kinetic studies (UV-Vis monitoring at 300–400 nm) show faster substitution rates in polar aprotic solvents (e.g., THF). Catalytic efficiency in asymmetric arylation is optimized using 2–5 mol% catalyst loading and substrates with electron-withdrawing groups (e.g., aryl halides), achieving >90% enantiomeric excess (ee) in some cases .
Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., C₁₁H₂₁O₂Rh vs. C₉H₁₅O₂Rh) for this compound?
- Methodological Answer : Discrepancies arise from differing hydration states or ligand protonation. Researchers should:
- Perform elemental analysis (C/H/N) to validate empirical formulas.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 288.189 for [M]⁺).
- Cross-reference synthetic protocols to identify solvent adducts or impurities (e.g., residual ethylene) .
Q. What computational methods are employed to model the catalytic mechanisms of Rh(I) complexes in hydroformylation?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate intermediates like Rh–H and Rh–acyl species. Key steps include ethylene insertion into Rh–H bonds (ΔG‡ ≈ 15–20 kcal/mol) and CO migratory insertion. Comparative studies with experimental kinetic data (e.g., turnover frequencies) validate computational models. Software suites like Gaussian or ORCA are standard .
Q. What strategies optimize reaction conditions for ethylene polymerization catalyzed by this complex?
- Methodological Answer :
- Temperature : Elevated temperatures (80–100°C) favor chain propagation but risk catalyst decomposition.
- Co-catalysts : Lewis acids (e.g., AlEt₃) activate the Rh center, while bulky ligands (e.g., PPh₃) suppress β-hydride elimination.
- Pressure : High ethylene pressure (10–50 bar) increases monomer concentration, enhancing polymer molecular weight (Mw > 100,000 g/mol). Gel permeation chromatography (GPC) monitors Mw distributions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the air stability of Acetylacetonatobis(ethylene)rhodium(I)?
- Methodological Answer : Contradictions stem from varying impurity levels (e.g., residual chloride). To assess stability:
- Conduct thermogravimetric analysis (TGA) under air to detect decomposition thresholds (>150°C).
- Monitor Rh oxidation state via X-ray photoelectron spectroscopy (XPS; Rh 3d₅/₂ peak at 307.2 eV for Rh(I)).
- Reproduce literature protocols with strict oxygen exclusion (e.g., Schlenk techniques) to isolate variables .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
